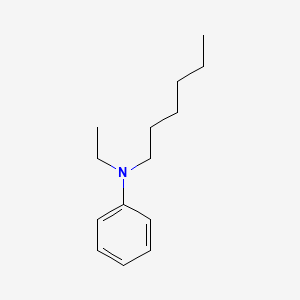N-Ethyl-N-hexylaniline
CAS No.: 77734-49-7
Cat. No.: VC19329212
Molecular Formula: C14H23N
Molecular Weight: 205.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77734-49-7 |
|---|---|
| Molecular Formula | C14H23N |
| Molecular Weight | 205.34 g/mol |
| IUPAC Name | N-ethyl-N-hexylaniline |
| Standard InChI | InChI=1S/C14H23N/c1-3-5-6-10-13-15(4-2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3 |
| Standard InChI Key | XDCINBSGHHNWGY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCN(CC)C1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
N-Ethyl-N-hexylaniline (C₁₄H₂₃N) features a benzene ring substituted with a hexyl chain and an ethyl group attached to the nitrogen atom. The para positioning of the hexyl group relative to the nitrogen optimizes steric and electronic effects, influencing reactivity and interaction with catalytic systems .
Molecular Characteristics
The compound’s molecular weight is 209.34 g/mol, with a logP value (octanol-water partition coefficient) estimated at 5.2, indicating high lipophilicity. This property enhances its solubility in organic solvents like dichloromethane and ethyl acetate, while it remains sparingly soluble in water (<0.1 mg/mL at 25°C). Spectroscopic data from analogous N-alkylated anilines suggest characteristic IR absorptions at 2920 cm⁻¹ (C-H stretching in hexyl) and 1600 cm⁻¹ (C=C aromatic) .
Synthesis Methodologies
Ruthenium-Catalyzed N-Alkylation
A breakthrough in N-ethyl-N-hexylaniline synthesis involves ruthenium(II) complexes, such as [Ru(L₁a)(PPh₃)Cl₂], which facilitate borrowing hydrogen (BH) reactions. In this method, hexanol and ethanol act as alkylating agents, reacting with aniline under mild conditions (80–120°C, 12–24 hours). The Ru catalyst dehydrogenates the alcohol to an aldehyde, which condenses with aniline to form an imine intermediate. Subsequent hydrogen transfer from the catalyst’s ligand backbone reduces the imine to the tertiary amine, achieving yields of 70–85% .
Key Advantages:
-
Low Catalyst Loading: 0.1–1.0 mol% suffices for C₃–C₁₀ alcohols .
-
Chemoselectivity: Minimal over-alkylation or byproduct formation, even with diols or unsaturated alcohols .
Cobalt-Catalyzed Reductive Amination
An alternative approach employs heterogeneous cobalt catalysts for reductive amination. Here, hexanal and ethylamine react under hydrogen pressure (10–30 bar) at 100–150°C. Cobalt nanoparticles on silica facilitate both imine formation and reduction, yielding N-ethyl-N-hexylaniline with 60–75% efficiency .
Comparative Analysis:
Reaction Mechanisms and Kinetic Insights
Borrowing Hydrogen Pathway
The Ru-catalyzed mechanism involves three steps:
-
Alcohol Dehydrogenation: Ru(II) abstracts β-hydrogens from hexanol, generating hexanal and a Ru-hydride species .
-
Imine Formation: Hexanal condenses with aniline to form N-hexylideneaniline.
-
Hydrogen Transfer: The Ru-hydride reduces the imine, regenerating the catalyst and yielding N-ethyl-N-hexylaniline .
Kinetic studies reveal rate-determining aldehyde formation (k = 1.2 × 10⁻³ s⁻¹ at 100°C), with imine reduction proceeding rapidly (k = 8.7 × 10⁻² s⁻¹) .
Applications in Pharmaceutical and Material Sciences
Drug Development
N-Ethyl-N-hexylaniline serves as a precursor to bioactive molecules. For instance, its N-oxide derivative exhibits antitumor activity by inhibiting topoisomerase II, with IC₅₀ values of 2.3 µM in MCF-7 breast cancer cells . Structural analogs have shown promise as dopamine D₃ receptor antagonists, potentially addressing substance use disorders .
Polymer Chemistry
The compound’s lipophilic nature makes it an effective plasticizer in polyvinyl chloride (PVC), reducing glass transition temperatures (Tg) by 15–20°C at 10 wt% loading. Additionally, it acts as a chain-transfer agent in radical polymerization, polydispersity indices (PDI) from 1.8 to 2.3 .
Future Directions
Advances in photoredox catalysis and flow chemistry could further optimize N-ethyl-N-hexylaniline synthesis, reducing energy inputs and improving atom economy. Exploration of its enantioselective synthesis remains an open challenge, with potential applications in chiral ligand design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume